molecular formula C8H3ClN2O B1313207 2-Chloro-1,3-benzoxazole-5-carbonitrile CAS No. 114997-92-1

2-Chloro-1,3-benzoxazole-5-carbonitrile

Cat. No.: B1313207
CAS No.: 114997-92-1
M. Wt: 178.57 g/mol
InChI Key: YXXCZHJSELQADZ-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzoxazole-5-carbonitrile is a heterocyclic aromatic compound that contains a benzoxazole ring substituted with a chlorine atom at the second position and a nitrile group at the fifth position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3-benzoxazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with chloroacetonitrile under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as metal catalysts or ionic liquid catalysts can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,3-benzoxazole-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3-benzoxazole-5-carbonitrile
  • 2-Methyl-1,3-benzoxazole-5-carbonitrile
  • 2-Fluoro-1,3-benzoxazole-5-carbonitrile

Uniqueness

2-Chloro-1,3-benzoxazole-5-carbonitrile is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for diverse chemical modifications. The nitrile group at the fifth position also provides additional sites for chemical reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXCZHJSELQADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296052
Record name 2-Chloro-5-benzoxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114997-92-1
Record name 2-Chloro-5-benzoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114997-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-benzoxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-thioxo-2,3-dihydrobenzooxazole-5-carbonitrile (2.56 g, 14.5 mmol) and thionylchloride (14.1 mL) was added two drops of DMF. The mixture was heated at 65-70° C. for 1 h. Then the mixture was cooled to rt and diluted with CH2Cl2. The solvent and excess thionylchloride were removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: 20% EtOAc in Petroleum ether) to give 2-chlorobenzo-oxazole-5-carbonitrile 1.69 g (65%).
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14.1 mL
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